An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoropyridine 1-oxide
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridine 1-oxide is a halogenated pyridine N-oxide derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an N-oxide functional group on the pyridine ring, make it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a general synthetic approach, and its applications, particularly in the realm of drug discovery and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3-Bromo-5-fluoropyridine 1-oxide
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFNO | PubChem[1] |
| Molecular Weight | 191.99 g/mol | PubChem[1] |
| CAS Number | 1221793-60-7 | MySkinRecipes, Sinfoo Biotech[2][3] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
| XLogP3 | 0.6 | PubChem (Computed)[1] |
Table 2: Physicochemical Properties of 3-Bromo-5-fluoropyridine (Parent Compound for Reference)
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFN | Sigma-Aldrich[4] |
| Molecular Weight | 175.99 g/mol | Sigma-Aldrich[4] |
| CAS Number | 407-20-5 | Sigma-Aldrich[4] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Melting Point | 24-28 °C | Sigma-Aldrich[4] |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Synthesis
A specific, detailed experimental protocol for the synthesis of 3-Bromo-5-fluoropyridine 1-oxide is not widely published. However, a general and common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.
General Experimental Protocol: N-oxidation of 3-Bromo-5-fluoropyridine
Disclaimer: This is a generalized protocol and should be adapted and optimized for safety and efficiency in a laboratory setting by a qualified chemist.
Materials:
-
3-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide and Glacial Acetic Acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure using m-CPBA:
-
Dissolution: Dissolve 3-Bromo-5-fluoropyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled pyridine solution. The addition should be done portion-wise to control the reaction temperature.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Work-up: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-Bromo-5-fluoropyridine 1-oxide.
Reactivity and Applications in Drug Discovery
Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. 3-Bromo-5-fluoropyridine 1-oxide is particularly valuable in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules.[2] The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.
Role in Kinase Inhibitor Synthesis
While specific examples of marketed drugs derived directly from 3-Bromo-5-fluoropyridine 1-oxide are not readily identified in the public domain, its structural motif is relevant to the design of kinase inhibitors. The substituted pyridine core can act as a scaffold to which various functional groups are attached to interact with the ATP-binding site of kinases.
Below is a logical workflow illustrating the general application of 3-Bromo-5-fluoropyridine 1-oxide in a drug discovery context.
Caption: General workflow for the use of 3-Bromo-5-fluoropyridine in drug discovery.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effect of the N-oxide group and the electronic effects of the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be affected by the electronegativity of the attached halogens and the N-oxide group.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling constants providing information about its electronic environment.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
A strong N-O stretching band, which is characteristic of pyridine N-oxides.
-
C-Br and C-F stretching vibrations.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.99. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Safety and Handling
As with any chemical reagent, 3-Bromo-5-fluoropyridine 1-oxide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-fluoropyridine 1-oxide is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. While detailed experimental data on its physical and spectroscopic properties are not widely available, its reactivity and potential applications in medicinal chemistry, especially in the synthesis of kinase inhibitors, are evident. Further research and publication of its detailed characterization would be beneficial to the scientific community.
References
- 1. 3-Bromo-5-fluoropyridine 1-oxide | C5H3BrFNO | CID 53217387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoropyridine 1-oxide [myskinrecipes.com]
- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
